L-Alanyl-L-leucyl-L-phenylalanyl-L-glutaminyl-L-proline
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Overview
Description
L-Alanyl-L-leucyl-L-phenylalanyl-L-glutaminyl-L-proline is a peptide composed of five amino acids: L-alanine, L-leucine, L-phenylalanine, L-glutamine, and L-proline. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-leucyl-L-phenylalanyl-L-glutaminyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-leucyl-L-phenylalanyl-L-glutaminyl-L-proline can undergo various chemical reactions, including:
Hydrolysis: Breaking peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidative modifications, especially on amino acids like phenylalanine.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or acidic hydrolysis with HCl.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized amino acids or peptide fragments.
Reduction: Reduced peptide with intact amino acid residues.
Scientific Research Applications
L-Alanyl-L-leucyl-L-phenylalanyl-L-glutaminyl-L-proline has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein folding and stability.
Medicine: Explored for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of L-Alanyl-L-leucyl-L-phenylalanyl-L-glutaminyl-L-proline depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins, influencing various cellular processes. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-leucyl-L-phenylalanyl-L-glutaminyl-L-proline: A similar peptide with slight variations in amino acid sequence.
L-Alanyl-L-phenylalanyl-L-glutaminyl-L-proline: Lacks the leucine residue.
L-Alanyl-L-leucyl-L-phenylalanyl-L-glutaminyl: Lacks the proline residue.
Uniqueness
This compound’s unique sequence and structure confer specific properties, such as stability and binding affinity, making it suitable for particular research and industrial applications.
Properties
CAS No. |
823233-39-2 |
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Molecular Formula |
C28H42N6O7 |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C28H42N6O7/c1-16(2)14-20(32-24(36)17(3)29)25(37)33-21(15-18-8-5-4-6-9-18)26(38)31-19(11-12-23(30)35)27(39)34-13-7-10-22(34)28(40)41/h4-6,8-9,16-17,19-22H,7,10-15,29H2,1-3H3,(H2,30,35)(H,31,38)(H,32,36)(H,33,37)(H,40,41)/t17-,19-,20-,21-,22-/m0/s1 |
InChI Key |
CKPFJBHOXBDBSD-ZONLJJFTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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